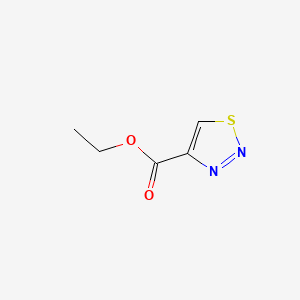

Ethyl 1,2,3-thiadiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl thiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUHTNOJXVICFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291838 | |

| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3989-36-4 | |

| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3989-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents key characterization data.

Introduction

The 1,2,3-thiadiazole moiety is a significant pharmacophore present in a variety of biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. This compound serves as a crucial intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space in drug discovery programs. This guide focuses on the practical synthesis of this key intermediate.

Primary Synthetic Methodologies

The construction of the 1,2,3-thiadiazole ring can be achieved through several synthetic strategies. The most prominent and widely utilized methods include:

-

The Hurd-Mori Synthesis: This is a classic and versatile method for the formation of 1,2,3-thiadiazoles. It involves the reaction of an activated hydrazone derivative with thionyl chloride (SOCl₂).[1] The reaction proceeds via an electrophilic substitution followed by cyclization and elimination of water.

-

Synthesis from α-Diazo Carbonyl Compounds: A highly effective method involves the reaction of an α-diazo-β-ketoester with a thionating agent, such as Lawesson's reagent. This approach offers a direct route to substituted 1,2,3-thiadiazoles.

This guide will focus on a detailed protocol adapted from the synthesis of a similar analog, which utilizes the reaction of an α-diazo carbonyl compound with Lawesson's reagent.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor, ethyl 2-diazo-3-oxobutanoate, and its subsequent conversion to Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

Synthesis of Ethyl 2-diazo-3-oxobutanoate (Precursor)

The synthesis of the diazo precursor is a critical first step.

Reaction Scheme:

Experimental Procedure:

A detailed protocol for the synthesis of ethyl 2-diazo-3-oxobutanoate has been reported.[2] The procedure involves the reaction of ethyl 3-oxobutanoate with a diazo transfer agent.

Synthesis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

The following protocol is adapted from a reported synthesis of the tert-butyl analog.[2]

Reaction Scheme:

Experimental Procedure:

-

To a solution of ethyl 2-diazo-3-oxobutanoate (1.0 eq) in dry benzene (or toluene), add Lawesson's reagent (0.6 eq).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.4 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

Data Presentation

This section summarizes the key quantitative and qualitative data for the precursor and the final product.

Characterization Data for Ethyl 2-diazo-3-oxobutanoate

| Parameter | Value | Reference |

| Appearance | Transparent liquid | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.30 (q, J = 7.1 Hz, 2H, CH ₂CH₃), 2.48 (s, 3H, 4-CH ₃), 1.33 (t, J = 7.1 Hz, 3H, CH₂CH ₃) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 190.1 (C=O), 161.4 (CO₂), 76.3 (C=N₂), 61.4 (CH₂CH₃), 28.2 (4-CH₃), 14.3 (CH₂CH₃) | [2] |

Expected Characterization Data for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

The following data are predicted based on the structure and data from analogous compounds.

| Parameter | Expected Value |

| Appearance | Pale yellow solid or oil |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| ¹H NMR | δ ~4.4 (q, 2H), ~2.8 (s, 3H), ~1.4 (t, 3H) |

| ¹³C NMR | δ ~162 (C=O), ~155 (C4-Thiadiazole), ~145 (C5-Thiadiazole), ~62 (OCH₂), ~20 (CH₃-Thiadiazole), ~14 (OCH₂CH₃) |

| IR (cm⁻¹) | ~2980 (C-H), ~1720 (C=O, ester), ~1550 (C=N), ~1250 (C-O) |

| Mass Spectrum (m/z) | [M]+ at 172 |

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Synthetic pathway for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

Experimental Workflow

References

An In-Depth Technical Guide to the Chemical Properties of Ethyl 1,2,3-Thiadiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, reactivity, and experimental data for Ethyl 1,2,3-thiadiazole-4-carboxylate. The 1,2,3-thiadiazole scaffold is a significant heterocyclic template in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] this compound serves as a key reagent and building block in the synthesis of more complex, biologically active molecules.[2]

Core Chemical and Physical Properties

This compound is an organic compound featuring a five-membered 1,2,3-thiadiazole ring. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 3989-36-4 | [2][3] |

| Molecular Formula | C₅H₆N₂O₂S | [3] |

| Molecular Weight | 158.18 g/mol | [3] |

| SMILES | CCOC(=O)C1=CSN=N1 | [3] |

| InChIKey | FBUHTNOJXVICFM-UHFFFAOYSA-N | [3] |

| Storage Temp. | Inert atmosphere, Room Temperature | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound and its derivatives. While specific spectral data for the title compound is not detailed in the provided search results, representative data for related 1,2,3-thiadiazole and other thiadiazole derivatives are presented for context.

| Spectroscopy Type | Characteristic Peaks / Shifts (for related structures) |

| ¹H NMR | Protons on the thiadiazole ring typically resonate downfield. For example, in the parent 1,3,4-thiadiazole, protons appear at 9.12 ppm.[4] In substituted derivatives, aromatic protons are generally observed between 7.23 and 8.27 ppm.[5] |

| ¹³C NMR | Carbon atoms within the thiadiazole ring are electron-deficient and resonate downfield. For the parent 1,3,4-thiadiazole, C2 and C5 carbons appear at 153.1 ppm.[4] In substituted 1,3,4-thiadiazoles, thiadiazole ring carbons can be found between 159-169 ppm.[5] |

| IR (KBr Pellet) | Characteristic absorption bands for 1,2,3-thiadiazole derivatives often include C=O stretching (ester group) around 1737 cm⁻¹, and C=N stretching within the 1600-1660 cm⁻¹ range.[6] |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the compound's molecular weight is a key identifier. |

Chemical Reactivity and Transformations

The 1,2,3-thiadiazole ring exhibits versatile reactivity, primarily driven by its ability to undergo ring cleavage. This process often involves a Dimroth-type equilibrium to form an α-diazothione species. Subsequent denitrogenation (loss of N₂), which can be induced by heat, irradiation, or catalysis, generates highly reactive intermediates useful for synthesizing diverse heterocyclic scaffolds.[7]

A significant transformation is the transition-metal-catalyzed denitrogenative transannulation, which has gained attention as a powerful method for constructing other heterocyclic systems.[7]

Caption: General reactivity pathway of 1,2,3-thiadiazoles.

Experimental Protocol: Rhodium-Catalyzed Denitrogenative Transannulation

A notable application of this compound is its use in rhodium-catalyzed cyclization reactions.[7] This protocol outlines a general procedure for the transannulation with an alkyne (e.g., phenylacetylene) to synthesize substituted thiophenes, based on methodologies described for this class of compounds.

Objective: To synthesize a polysubstituted thiophene via Rh(I)-catalyzed transannulation of this compound with an alkyne.

Materials:

-

This compound

-

Phenylacetylene (or other alkyne)

-

Rhodium catalyst (e.g., [Rh(COE)Cl]₂) (COE = cyclooctene)[7]

-

Ligand (e.g., DCyPP - 1,2-bis(dicyclohexylphosphino)propane)[7]

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the rhodium catalyst and the phosphine ligand to an oven-dried reaction vessel equipped with a magnetic stir bar.

-

Solvent Addition: Add the anhydrous solvent to the vessel and stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.

-

Reagent Addition: Add this compound to the reaction mixture, followed by the dropwise addition of the alkyne (e.g., phenylacetylene).

-

Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is characterized by the evolution of nitrogen gas.[7]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the target thiophene derivative.

-

Characterization: Characterize the purified product using NMR (¹H, ¹³C), IR, and mass spectrometry to confirm its structure.

Caption: Workflow for Rhodium-Catalyzed Denitrogenative Transannulation.

Biological and Medicinal Context

While this guide focuses on chemical properties, it is essential to note the significance of the 1,2,3-thiadiazole core in drug development. This structural motif is a key pharmacophore in compounds exhibiting a wide array of biological activities.[1] Thiadiazole derivatives have been commercialized as medicines (e.g., Cefuzonam) and agricultural agents.[6] The broad biological profile includes:

The stability and diverse reactivity of compounds like this compound make them valuable starting points for the synthesis of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 3989-36-4 [chemicalbook.com]

- 3. This compound | CAS 3989-36-4 [matrix-fine-chemicals.com]

- 4. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Ethyl 1,2,3-Thiadiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,3-thiadiazole core in various biologically active molecules. This technical guide provides a concise overview of its spectroscopic characteristics and a detailed protocol for its synthesis, serving as a valuable resource for researchers engaged in the synthesis and characterization of novel thiadiazole derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (Thiadiazole ring) | ~8.5 - 9.5 | s | - |

| -O-CH₂ -CH₃ (Ethyl ester) | ~4.4 | q | ~7.1 |

| -O-CH₂-CH₃ (Ethyl ester) | ~1.4 | t | ~7.1 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C =O (Ester carbonyl) | ~160 - 165 |

| C 4 (Thiadiazole ring) | ~145 - 155 |

| C 5 (Thiadiazole ring) | ~130 - 140 |

| -O-CH₂ -CH₃ (Ethyl ester) | ~62 |

| -O-CH₂-CH₃ (Ethyl ester) | ~14 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic-like) | ~3100 - 3000 | Medium |

| C-H stretch (aliphatic) | ~2980 - 2850 | Medium |

| C=O stretch (ester) | ~1720 - 1740 | Strong |

| C=N stretch (thiadiazole ring) | ~1600 - 1650 | Medium |

| C-N stretch (thiadiazole ring) | ~1400 - 1450 | Medium |

| C-O stretch (ester) | ~1250 - 1300 | Strong |

| Ring vibrations | ~1000 - 1200 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₅H₆N₂O₂S), the expected molecular ion peak and major fragments are listed in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 158.02 | [M]⁺ (Molecular Ion) |

| 130 | [M - N₂]⁺ |

| 113 | [M - OCH₂CH₃]⁺ |

| 85 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

Synthesis of this compound via the Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and effective method for the synthesis of 1,2,3-thiadiazoles from α-methylene carbonyl compounds.[1][2] The general a two-step process involving the formation of a hydrazone followed by cyclization with thionyl chloride.

Step 1: Formation of the Hydrazone of Ethyl Glyoxylate

-

To a solution of ethyl glyoxylate (1.0 equivalent) in ethanol, add a solution of hydrazine hydrate (1.0 equivalent) dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

-

Dissolve the crude hydrazone from Step 1 in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize excess thionyl chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs should be used.

FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on Ethyl 1,2,3-Thiadiazole-4-carboxylate (CAS: 3989-36-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. The 1,2,3-thiadiazole ring system is a key pharmacophore, and its derivatives have been explored for a wide range of biological activities, including as potential antineoplastic, antimicrobial, and enzyme inhibitory agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological significance of this compound, with a focus on its applications in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and synthesis.

| Property | Value | Reference |

| CAS Number | 3989-36-4 | [1] |

| Molecular Formula | C₅H₆N₂O₂S | [1] |

| Molecular Weight | 158.18 g/mol | [1] |

| Melting Point | 80 °C | [2] |

| Boiling Point | 231.1 °C at 760 mmHg | [2] |

| Density | 1.320 g/cm³ (Predicted) | [2] |

| IUPAC Name | This compound | [1] |

Spectroscopic Data:

| Spectroscopy | Characteristic Features for Thiadiazole Derivatives |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. Protons of the ethyl ester group (CH₂ and CH₃) would be expected in the upfield region, with the CH₂ quartet around δ 4.0-4.5 ppm and the CH₃ triplet around δ 1.2-1.5 ppm.[3][4][5] |

| ¹³C NMR | The carbon atoms of the thiadiazole ring typically resonate in the aromatic region (δ 140-170 ppm). The carbonyl carbon of the ester group is expected around δ 160-170 ppm. The carbons of the ethyl group would appear in the upfield region.[3][4] |

| IR (Infrared) | Characteristic peaks include C=O stretching of the ester group (~1720 cm⁻¹), C=N and N=N stretching of the thiadiazole ring (~1600-1400 cm⁻¹), and C-S stretching.[6][7] |

| MS (Mass Spectrometry) | The molecular ion peak (M+) would be expected at m/z 158, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the ethyl ester group and cleavage of the thiadiazole ring.[6] |

Synthesis and Reactivity

Synthesis of this compound

The most common method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[8][9] This reaction involves the cyclization of an α-diazo-thiocarbonyl compound, which is typically generated in situ. For this compound, a plausible synthetic route would start from ethyl 2-chloroacetoacetate.

Experimental Protocol (General Hurd-Mori Synthesis):

Note: A specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results. The following is a generalized procedure based on the Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazoles.

-

Formation of the Hydrazone: An appropriate starting material, such as a ketone or β-ketoester, is reacted with a hydrazine derivative (e.g., tosylhydrazine) to form the corresponding hydrazone.

-

Cyclization with Thionyl Chloride: The purified hydrazone is then dissolved in a suitable solvent (e.g., dichloromethane or toluene) and treated with thionyl chloride (SOCl₂), often at reduced temperatures.

-

Work-up and Purification: The reaction mixture is typically quenched with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 1,2,3-thiadiazole.

Figure 1. General synthetic workflow for 1,2,3-thiadiazoles.

Reactivity and Use as a Synthetic Intermediate

This compound is a versatile intermediate in organic synthesis. The thiadiazole ring can undergo various transformations, including rhodium-catalyzed denitrogenative annulation reactions to form other heterocyclic systems.[10] This reactivity makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity.

Biological Activities and Potential in Drug Development

While specific biological data for this compound is limited in the available literature, the broader class of thiadiazole derivatives has shown a wide range of pharmacological activities.[9][11][12]

Enzyme Inhibition

Thiadiazole derivatives have been identified as inhibitors of various enzymes, suggesting their potential as therapeutic agents for a range of diseases.

Potential Enzyme Targets for Thiadiazole Derivatives:

| Enzyme Target | Therapeutic Area | Reference |

| Cyclooxygenase (COX) | Inflammation, Pain | [12] |

| 5-Lipoxygenase (5-LOX) | Inflammation | [13] |

| α-Glucosidase | Diabetes | [14] |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | [15] |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | [15] |

Anticancer and Anti-inflammatory Potential

Numerous studies have highlighted the potential of thiadiazole derivatives as anticancer and anti-inflammatory agents.[11][13] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways.

One notable area of research is the role of 1,2,3-thiadiazole derivatives as inhibitors of necroptosis , a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. The key mediators of this pathway are Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) and Mixed Lineage Kinase Domain-like protein (MLKL).

Figure 2. Simplified Necroptosis Signaling Pathway and Potential Inhibition by Thiadiazole Derivatives.

Structure-Activity Relationships (SAR)

The biological activity of thiadiazole derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring. For drug development professionals, understanding these structure-activity relationships is crucial for designing more potent and selective compounds.

While specific SAR studies on the ethyl carboxylate group at the 4-position of 1,2,3-thiadiazole are not detailed in the provided search results, general SAR principles for thiadiazoles suggest that modifications to this group could significantly impact activity. For example, converting the ester to an amide or other functional groups can alter the molecule's hydrogen bonding capacity, lipophilicity, and overall interaction with biological targets.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Although detailed biological data for the compound itself is sparse in the public domain, the broader class of thiadiazoles demonstrates a rich pharmacology, with activities spanning enzyme inhibition, anticancer, and anti-inflammatory effects. Future research focusing on the derivatization of this compound and the systematic evaluation of its biological activities is warranted to fully explore its therapeutic potential. The synthetic accessibility and reactivity of this core make it an attractive starting point for the development of novel drug candidates.

References

- 1. This compound | CAS 3989-36-4 [matrix-fine-chemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ETHYL 4-PHENYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anticholinesterase activities of novel 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure of Ethyl 1,2,3-thiadiazole-4-carboxylate

An In-Depth Technical Guide to Ethyl 1,2,3-Thiadiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring a five-membered 1,2,3-thiadiazole ring. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. This document provides a comprehensive overview of its molecular structure, spectroscopic properties, a detailed synthesis protocol, and its applications as a chemical intermediate. The 1,2,3-thiadiazole moiety can act as a bioisosteric replacement for other aromatic systems, and its unique electronic properties make it a valuable building block in the design of novel therapeutic agents and functional materials.

Molecular Structure and Chemical Properties

This compound (CAS Number: 3989-36-4) is a stable, aromatic compound. Its core structure is a five-membered ring containing one sulfur and two adjacent nitrogen atoms, substituted with an ethyl carboxylate group at the 4-position.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 3989-36-4 | [1] |

| Molecular Formula | C₅H₆N₂O₂S | |

| Molecular Weight | 158.18 g/mol | |

| SMILES | CCOC(=O)C1=CSN=N1 | |

| Appearance | Colorless oil | [2] |

Caption: Molecular Structure of this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Description | Reference |

| ¹H | CDCl₃ | 9.26 (s, 1H) | C5-H proton on the thiadiazole ring | [3] |

| 4.54 (q, J = 7.1 Hz, 2H) | Methylene protons (-O-CH₂-CH₃) of the ethyl group | [3] | ||

| 1.48 (t, J = 7.1 Hz, 3H) | Methyl protons (-O-CH₂-CH₃) of the ethyl group | [3] | ||

| ¹³C | CDCl₃ | 159.60, 154.92, 142.33, 62.34, 14.26 | Resonances for the 5 carbons in the molecule | [3] |

Table 3: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Reference |

| 1720 - 1740 | C=O stretch (Ester) | Strong | General |

| 1560 - 1475 | Thiadiazole ring skeletal vibrations | Medium | [2] |

| 1350 - 1280 | Thiadiazole ring skeletal vibrations | Medium | [2] |

| 1265 - 1150 | C-O stretch (Ester) & Ring deformations | Strong | [2] |

| 910 - 890 | C-H out-of-plane deformation | Medium | [2] |

A specific mass spectrum for this compound is not available in the cited literature. However, analysis would typically show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), carbon monoxide (CO), and the characteristic expulsion of a stable dinitrogen molecule (N₂) from the thiadiazole ring.

Experimental Protocols: Synthesis

The most common and versatile method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori synthesis .[4] This reaction involves the cyclization of a hydrazone derivative that possesses an α-methylene group using thionyl chloride (SOCl₂).

Synthesis of this compound via Hurd-Mori Reaction

This synthesis is a two-step process starting from commercially available reagents, ethyl pyruvate and ethyl carbazate.

Caption: Workflow for the synthesis of this compound.

Step 1: Formation of Ethyl 2-(2-ethoxy-2-oxoethylidene)hydrazine-1-carboxylate (Hydrazone Intermediate)

-

To a solution of ethyl pyruvate (1.0 equivalent) in absolute ethanol, add ethyl carbazate (1.0 equivalent).[5][6]

-

A catalytic amount of a weak acid (e.g., acetic acid) may be added to facilitate the reaction.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure. The resulting crude hydrazone is often used in the next step without further purification.

Step 2: Cyclization to this compound

-

Dissolve the crude hydrazone intermediate from Step 1 in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add thionyl chloride (SOCl₂) (approximately 2.0-3.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to quench the excess thionyl chloride.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless oil.[2]

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in organic synthesis. The 1,2,3-thiadiazole ring is a known pharmacophore found in compounds with a wide array of biological activities.

-

Building Block for Bioactive Molecules: This compound serves as a precursor for more complex molecules with potential therapeutic applications, including antineoplastic (anticancer), antiviral, and antibacterial agents. The thiadiazole ring can be further functionalized or incorporated into larger fused heterocyclic systems.

-

Denitrogenative Reactions: It is used as a substrate in transition metal-catalyzed reactions, such as those involving rhodium catalysts. In these reactions, the thiadiazole ring undergoes denitrogenation (loss of N₂) to generate reactive intermediates that can participate in cyclization and annulation reactions to form other heterocyclic structures like thiophenes and thiaphospholes.

No specific signaling pathways or direct biological targets have been identified for this compound itself in the reviewed literature; its primary role is that of a synthetic precursor.

Conclusion

This compound is a foundational heterocyclic compound whose value lies in its utility as a synthetic intermediate. With well-established spectroscopic data and a reliable synthesis protocol via the Hurd-Mori reaction, it provides a robust starting point for the development of novel, complex molecules. For professionals in drug discovery and materials science, this compound offers a gateway to a chemical space rich with potential for biological activity and unique physicochemical properties. Further research into the derivatives of this molecule is likely to yield new candidates for therapeutic and technological applications.

References

The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1] The Hurd-Mori synthesis is a classical and versatile method for the preparation of these valuable compounds. This technical guide provides an in-depth overview of the Hurd-Mori synthesis, including its mechanism, experimental protocols, quantitative data, and applications in drug discovery, with a focus on its relevance to researchers, scientists, and drug development professionals.

The Hurd-Mori Synthesis: An Overview

The Hurd-Mori synthesis involves the cyclization of N-acyl or N-tosyl hydrazones with thionyl chloride (SOCl₂) to yield 1,2,3-thiadiazoles.[2] This reaction is a cornerstone in the synthesis of this class of heterocycles and has been subject to numerous modifications and improvements to enhance its efficiency and substrate scope. The general transformation is depicted below:

From Ketone/Aldehyde to 1,2,3-Thiadiazole:

Figure 1: General workflow of the Hurd-Mori synthesis.

Reaction Mechanism

The Hurd-Mori reaction proceeds through a multi-step mechanism involving the reaction of a hydrazone with thionyl chloride. The following diagram illustrates the proposed reaction pathway:

Figure 2: Proposed mechanism of the Hurd-Mori synthesis.

The reaction is initiated by the reaction of the hydrazone with thionyl chloride to form an N-sulfinyl hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent elimination and reduction steps to afford the final 1,2,3-thiadiazole ring.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the Hurd-Mori synthesis.

Preparation of Hydrazone Precursors

The synthesis of 1,2,3-thiadiazoles begins with the formation of a suitable hydrazone from a ketone or aldehyde. Two common types of hydrazones used are semicarbazones and N-tosylhydrazones.

3.1.1. Synthesis of Semicarbazones

A general procedure for the synthesis of semicarbazones from a ketone is as follows:

-

Dissolve the ketone (1.0 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a suitable solvent, such as ethanol.

-

Add a base, typically sodium acetate (1.5 equivalents), to the mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and collect the precipitated semicarbazone by filtration.

-

Wash the solid with cold water and a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

3.1.2. Synthesis of N-Tosylhydrazones

A solvent-free grinding method offers an efficient and environmentally friendly route to N-tosylhydrazones:

-

In a mortar, thoroughly mix the aromatic aldehyde or ketone (1 mmol) and p-toluenesulfonohydrazide (1 mmol).

-

Grind the mixture manually with a pestle for approximately 1 minute, or until the reaction is complete as indicated by TLC.

-

Wash the resulting solid with petroleum ether and filter to obtain the desired N-tosylhydrazone.

Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

The following protocol details the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone semicarbazone:

-

Suspend the dried acetophenone semicarbazone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice-water.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The yield of the Hurd-Mori synthesis can be influenced by various factors, including the substrate, reaction conditions, and the nature of the hydrazone. The following tables summarize representative yields for the synthesis of 1,2,3-thiadiazoles under different conditions.

Table 1: Yields of 1,2,3-Thiadiazoles from Semicarbazones via the Classic Hurd-Mori Reaction

| Starting Ketone/Aldehyde | Product | Yield (%) |

| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 83 |

| Propiophenone | 4-Methyl-5-phenyl-1,2,3-thiadiazole | 75 |

| Cyclohexanone | 4,5,6,7-Tetrahydrobenzo[d][2][3][4]thiadiazole | 68 |

| 4-Methoxyacetophenone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 85 |

| 4-Nitroacetophenone | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | 72 |

Table 2: Yields of 4-Aryl-1,2,3-thiadiazoles from N-Tosylhydrazones and Sulfur with I₂/DMSO Catalyst [5]

| N-Tosylhydrazone of | Product | Yield (%) |

| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 79 |

| 4-Methylacetophenone | 4-(p-Tolyl)-1,2,3-thiadiazole | 85 |

| 4-Fluoroacetophenone | 4-(4-Fluorophenyl)-1,2,3-thiadiazole | 82 |

| 4-Chloroacetophenone | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | 91 |

| 2-Naphthyl methyl ketone | 4-(Naphthalen-2-yl)-1,2,3-thiadiazole | 88 |

| N-Tosylhydrazone of | Product | Yield (%) |

| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | 88 |

| 3-Methoxyacetophenone | 4-(3-Methoxyphenyl)-1,2,3-thiadiazole | 82 |

| 4-Bromoacetophenone | 4-(4-Bromophenyl)-1,2,3-thiadiazole | 92 |

| 2-Thiophenemethylketone | 4-(Thiophen-2-yl)-1,2,3-thiadiazole | 75 |

Applications in Drug Development

1,2,3-Thiadiazole derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities. They have been investigated as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Several studies have highlighted the potential of 1,2,3-thiadiazole derivatives as potent anticancer agents. One of the key signaling pathways implicated in cancer progression and survival is the PI3K/Akt pathway. Aberrant activation of this pathway is a common feature in many cancers.[4] Certain triazolo-thiadiazole derivatives have been shown to inhibit the activation of Akt1 and Akt2, key components of this pathway, leading to the suppression of tumor growth.[3]

The following diagram illustrates the PI3K/Akt signaling pathway and the inhibitory action of thiadiazole derivatives.

Figure 3: Inhibition of the PI3K/Akt signaling pathway by 1,2,3-thiadiazole derivatives.

Conclusion

The Hurd-Mori synthesis remains a highly relevant and valuable tool for the synthesis of 1,2,3-thiadiazoles. Its versatility, coupled with the development of more efficient and environmentally friendly modifications, ensures its continued importance in both academic research and industrial drug discovery. The diverse biological activities of the resulting 1,2,3-thiadiazole derivatives, particularly their potential as anticancer agents targeting key signaling pathways, underscore the significance of this synthetic methodology for the development of novel therapeutics. This guide provides a solid foundation for researchers and professionals to explore and utilize the Hurd-Mori synthesis in their endeavors.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 5. I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Thermal and photochemical stability of 1,2,3-thiadiazoles

An In-depth Technical Guide on the Thermal and Photochemical Stability of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle, is a crucial scaffold in medicinal chemistry and materials science.[1] Its derivatives are recognized for a wide array of biological activities, including roles as plant activators, and their potential as antibacterial, antiviral, antitumor, and antifungal agents.[1][2] Despite their therapeutic promise, the inherent stability of the 1,2,3-thiadiazole ring under thermal and photochemical stress is a critical factor for its practical application. In drug development, for instance, stability directly influences a product's shelf-life, formulation, and in-vivo efficacy. This guide offers a comprehensive examination of the thermal and photochemical degradation of 1,2,3-thiadiazoles, presenting quantitative data, detailed experimental protocols, and visualizations of key decomposition pathways.

Thermal Stability

The 1,2,3-thiadiazole ring is generally considered thermally robust, but it undergoes decomposition at elevated temperatures.[1] The principal thermal decomposition pathway involves the thermodynamically favorable extrusion of a nitrogen molecule (N₂).[1] This initial fragmentation yields highly reactive intermediates that subsequently undergo further transformations.

Thermal Decomposition Pathway

The accepted mechanism for the thermal decomposition of 1,2,3-thiadiazoles begins with the elimination of molecular nitrogen. This process leads to the formation of a transient, highly strained three-membered ring intermediate known as a thiirene. The unstable thiirene rapidly rearranges into a more stable thioketene.[1] These reactive species can then participate in various subsequent reactions, such as dimerization or reactions with other molecules in the system.[1][3] In some cases, particularly under flash vacuum pyrolysis conditions, the intermediates can lead to the formation of alkynes, thiophenes, and other heterocyclic products.[4]

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantitatively evaluating the thermal stability of chemical compounds. TGA tracks the mass change of a sample with temperature, while DSC measures the heat flow associated with thermal transitions. The onset decomposition temperature (T_onset) from TGA is a key metric indicating the commencement of significant degradation.

| Compound | Decomposition Onset (T_onset) (°C) | No. of Decomposition Steps | Reference |

| 1-(4-chlorophenyl)-N'-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)urea | 230 | 3 | [5][6][7] |

| 1-(4-methoxyphenyl)-N'-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)urea | 225 | 3 | [5][6][7] |

| 1-phenyl-N'-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)urea | 220 | 3 | [5][6][7] |

| 1-(p-tolyl)-N'-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)urea | 210 | 3 | [5][6][7] |

| Note: The data presented is for 1,3,4-thiadiazole derivatives, as specific TGA data for a range of 1,2,3-thiadiazoles was not available in the search results. However, the general stability trends and methodologies are comparable. |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a 1,2,3-thiadiazole derivative.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments, Mettler Toledo)

-

Microbalance (accurate to 0.001 mg)

-

Sample pans (typically aluminum or platinum)

-

Inert gas supply (e.g., high-purity Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried 1,2,3-thiadiazole sample into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove gaseous decomposition products.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (T_onset), defined as the temperature at which significant weight loss begins. This can be calculated using the tangent method on the TGA curve.

-

Calculate the weight loss percentage for each decomposition step observed in the TGA curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to show the rate of weight loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rates.[5][7]

-

Photochemical Stability

1,2,3-thiadiazoles are generally susceptible to photochemical degradation upon irradiation with ultraviolet (UV) light.[1][3] The study of their photolysis is crucial for applications where the compounds may be exposed to light, such as in pharmaceuticals and agrochemicals.

Photochemical Decomposition Pathway

Similar to the thermal pathway, the primary photochemical event is the extrusion of molecular nitrogen from the excited state of the 1,2,3-thiadiazole.[3] This decomposition leads to the formation of highly reactive thiirene and thioketene intermediates.[3][8] Studies using transient absorption spectroscopy on phenyl-substituted 1,2,3-thiadiazoles have shown that these species are formed extremely rapidly (in less than 0.3 picoseconds) from the singlet excited state.[3] While thiirenes are very unstable, they can be observed in solution, where their decay is mainly through intermolecular reactions like dimerization.[3] Interestingly, it has been demonstrated that thiirene can also be formed as a secondary product from the subsequent photolysis of the initially formed thioketene.[8]

Quantitative Photochemical Data

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ).[9] The quantum yield of disappearance is the number of molecules that react divided by the number of photons absorbed by the system.[9]

| Compound | Solvent | Irradiation Wavelength (nm) | Quantum Yield of Disappearance (Φ) | Reference |

| 1,2,3-Thiadiazole | EPA* | 250-350 | Independent of O₂ or trapping agent | [8] |

*EPA: Ether-isopentane-ethanol

Experimental Protocol: Photolysis and Intermediate Trapping

Objective: To study the photolysis of 1,2,3-thiadiazole and trap the thioketene intermediate.

Materials & Instrumentation:

-

1,2,3-Thiadiazole

-

Solvent (e.g., Ethanol or EPA)

-

Trapping agent (e.g., Diethylamine)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with filters for wavelength selection, 250-350 nm)

-

Quartz reaction vessel

-

UV-Vis Spectrophotometer

-

Analytical instrumentation for product identification (e.g., GC-MS, NMR)

Procedure:

-

Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁴ M) of 1,2,3-thiadiazole in ethanol. Add a trapping agent, such as diethylamine (e.g., 1% by volume), to the solution.[8]

-

Photolysis:

-

Transfer the solution to the quartz reaction vessel and place it in the photoreactor.

-

Irradiate the solution with the UV lamp at room temperature. The reaction can be monitored over time by taking aliquots.

-

-

Reaction Monitoring:

-

Periodically, withdraw a small sample from the reaction mixture.

-

Record the UV-Vis spectrum to monitor the disappearance of the 1,2,3-thiadiazole starting material and the appearance of new absorption bands corresponding to the product. For example, the formation of N,N-diethylthioacetamide can be monitored by its characteristic absorption maximum.[8]

-

-

Product Analysis:

-

After significant conversion (e.g., several hours of irradiation), stop the reaction.

-

Remove the solvent under reduced pressure.

-

Analyze the residue using GC-MS and NMR to identify and quantify the trapped product (e.g., N,N-diethylthioacetamide). A high yield (e.g., 75%) of the trapped product implies that thioketene is a major intermediate in the photolysis.[8]

-

Advanced Studies: Flash Vacuum Pyrolysis (FVP)

Flash Vacuum Pyrolysis (FVP) is a powerful technique used to study unimolecular reactions at high temperatures and low pressures.[10] The precursor is volatilized under vacuum, passed through a high-temperature furnace (hot zone), and the products are rapidly condensed on a cold surface.[10] This method minimizes intermolecular reactions and allows for the characterization of primary decomposition products and reactive intermediates.[10]

For 1,2,3-thiadiazoles, FVP typically results in the loss of N₂ to form thioketenes via a Wolff-type rearrangement of intermediate thioacylcarbenes/1,3-diradicals.[4][11] Depending on the substituents and pyrolysis temperature, the products can include stable thioketenes, alkynes, thiophenes, and various other rearrangement products.[4]

Conclusion

The 1,2,3-thiadiazole ring system exhibits moderate to good thermal stability, generally decomposing above 200°C, and is susceptible to photochemical degradation upon UV irradiation.[1] In both thermal and photochemical processes, the primary decomposition pathway involves the extrusion of molecular nitrogen to generate highly reactive thiirene and thioketene intermediates.[1][3] The stability and reaction pathways are influenced by the nature and position of substituents on the heterocyclic ring. For researchers, scientists, and drug development professionals, a thorough understanding of these stability profiles is essential. It informs the design of more stable derivatives, predicts potential degradation products, and guides the development of appropriate storage conditions and formulations, ultimately ensuring the safety and efficacy of 1,2,3-thiadiazole-based products.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-Thiadiazole-4-carbaldehyde | 27643-15-8 | Benchchem [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantum yield - Wikipedia [en.wikipedia.org]

- 10. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

Reactivity of Ethyl 1,2,3-Thiadiazole-4-carboxylate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1,2,3-thiadiazole-4-carboxylate is a versatile heterocyclic compound whose reactivity with nucleophiles is characterized by a fascinating interplay of ring stability and susceptibility to ring-opening reactions. This technical guide provides a comprehensive overview of the core reactivity principles, detailed experimental protocols, and mechanistic insights into the reactions of this compound with various nucleophiles, including amines, hydrazines, alkoxides, and thiolates.

Core Reactivity Principles

The reactivity of the 1,2,3-thiadiazole ring is largely dictated by the electron-withdrawing nature of the two adjacent nitrogen atoms and the sulfur heteroatom. This electronic arrangement renders the ring susceptible to nucleophilic attack, particularly under basic conditions. The primary mode of reaction with strong nucleophiles involves a base-catalyzed ring-opening of the thiadiazole ring to form a highly reactive α-diazo thiolate intermediate. This intermediate can then undergo a variety of subsequent reactions, including cyclization, elimination, or reaction with other electrophiles present in the reaction mixture.

The presence of the electron-withdrawing ethyl carboxylate group at the 4-position further influences the reactivity of the ring, though the furylthiadiazole fragment generally remains stable during these transformations.[1]

Reactions with N-Nucleophiles

Reaction with Hydrazine

The reaction of this compound with hydrazine hydrate represents a significant transformation, leading to the formation of pyrazole derivatives. This reaction proceeds via a ring-opening/recyclization pathway.

Reaction Scheme:

Caption: Reaction of this compound with Hydrazine.

Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol is adapted from established synthetic methods.

Materials:

-

This compound

-

Hydrazine hydrate (85%)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.

-

To this solution, add hydrazine hydrate dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 3-amino-1H-pyrazole-4-carboxylate as a solid.

Quantitative Data:

| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |

| Hydrazine Hydrate | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Ethanol | Reflux | 66.78 | N/A |

Reactions with Primary and Secondary Amines

The reaction of 1,2,3-thiadiazoles with primary and secondary amines in the presence of a strong base can lead to the formation of thioamides. This transformation proceeds through the base-induced ring-opening of the thiadiazole to a thioketene intermediate, which is then trapped by the amine.

Reaction Pathway:

Caption: Formation of Thioamides from this compound.

While the general transformation is known, specific quantitative data and detailed experimental protocols for the reaction of this compound with a wide range of amines are not extensively reported in the literature. Further research is warranted to establish a comprehensive dataset for these reactions.

Reactions with O-Nucleophiles and S-Nucleophiles

The reactivity of this compound with oxygen and sulfur nucleophiles, such as alkoxides and thiolates, is also expected to proceed via a base-catalyzed ring-opening mechanism. The resulting α-diazo thiolate intermediate can then react with electrophiles or undergo other transformations.

Detailed experimental protocols and quantitative yields for the reactions of this compound with common alkoxides (e.g., sodium ethoxide) and thiolates (e.g., sodium thiophenolate) are not well-documented in publicly available literature. These reactions present an opportunity for further investigation to expand the synthetic utility of this thiadiazole derivative.

Mechanistic Considerations and Signaling Pathways

The central theme in the reactivity of this compound with strong nucleophiles is the initial ring-opening event. The following diagram illustrates the logical workflow for predicting the outcome of these reactions.

Caption: Logical Workflow of Nucleophilic Reactions.

Summary and Future Outlook

This compound serves as a valuable building block in heterocyclic synthesis. Its reaction with nucleophiles, predominantly proceeding through a ring-opening mechanism, offers pathways to diverse molecular scaffolds. The reaction with hydrazine to form pyrazoles is a well-established transformation. However, the reactions with other nucleophiles such as primary and secondary amines, alkoxides, and thiolates, while mechanistically plausible, require further systematic investigation to fully elucidate their scope, limitations, and synthetic potential. Future research in this area should focus on:

-

Systematic screening of various nucleophiles: A comprehensive study involving a wide array of amines, alkoxides, and thiolates to determine the product distribution and yields.

-

Optimization of reaction conditions: Detailed investigation of the effects of base, solvent, temperature, and reaction time on the outcome of the reactions.

-

Isolation and characterization of intermediates: Trapping and characterizing the proposed α-diazo thiolate and thioketene intermediates to provide concrete evidence for the reaction mechanisms.

By addressing these areas, a more complete and predictive understanding of the reactivity of this compound can be achieved, further enhancing its utility in the fields of medicinal chemistry and materials science.

References

Denitrogenation of 1,2,3-Thiadiazoles: A Technical Guide to Synthetic Methodologies and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The denitrogenation of 1,2,3-thiadiazoles represents a powerful synthetic strategy for the generation of valuable reactive intermediates, primarily thioketenes, which can be subsequently transformed into a diverse array of molecular architectures. This technical guide provides an in-depth exploration of the core methodologies employed to induce dinitrogen extrusion from the 1,2,3-thiadiazole ring system, including thermal, photochemical, base-induced, and transition-metal-catalyzed approaches. Detailed experimental protocols for key transformations are presented, alongside a quantitative comparison of reaction parameters and yields. Furthermore, this document elucidates the mechanistic pathways involved and contrasts the denitrogenation of 1,2,3-thiadiazoles with the analogous Wolff rearrangement of α-diazoketones. The strategic application of these methods in the synthesis of alkynes, thiophenes, and other heterocyclic systems of interest in medicinal chemistry and materials science is also discussed.

Introduction

1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention as versatile precursors in organic synthesis. Their utility stems from their propensity to undergo extrusion of a molecule of dinitrogen (N₂) upon stimulation by heat, light, base, or transition metal catalysts, leading to the formation of highly reactive intermediates. This denitrogenation process opens a gateway to a variety of important chemical transformations, making 1,2,3-thiadiazoles valuable building blocks in the construction of complex molecular frameworks relevant to the pharmaceutical and agrochemical industries.

This guide will provide a comprehensive overview of the primary methods for the denitrogenation of 1,2,3-thiadiazoles, with a focus on providing practical, detailed experimental procedures and quantitative data to aid researchers in the application of these powerful synthetic tools.

Synthesis of 1,2,3-Thiadiazole Precursors

The most common and versatile method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis. This reaction involves the cyclization of a hydrazone, derived from a ketone with an α-methylene group, using thionyl chloride (SOCl₂).

Key Synthesis Methods for 1,2,3-Thiadiazoles

| Method | Starting Materials | Key Reagents | Product | Yield (%) | Reference |

| Hurd-Mori Synthesis | Acetophenone, Semicarbazide HCl | SOCl₂ | 4-Phenyl-1,2,3-thiadiazole | ~83 | |

| Hurd-Mori Variation | N-Tosylhydrazones, Sulfur | TBAI (catalyst) | Substituted aryl 1,2,3-thiadiazoles | 44-98 | |

| Hurd-Mori Cyclization | Pyrazolyl-phenylethanones, Semicarbazide | SOCl₂ | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent |

Experimental Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

Step 1: Synthesis of Acetophenone Semicarbazone

-

Dissolve 10.0 g (83 mmol) of acetophenone in 100 mL of ethanol in a 250 mL round-bottom flask.

-

In a separate beaker, dissolve 9.3 g (83 mmol) of semicarbazide hydrochloride and 12.5 g of sodium acetate in 50 mL of water.

-

Add the semicarbazide solution to the acetophenone solution with stirring.

-

Heat the mixture to reflux for 1 hour.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product in a desiccator. The expected yield is approximately 13-14 g.

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

-

In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, place 10.0 g (56 mmol) of dry acetophenone semicarbazone.

-

Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add 15 mL (0.20 mol) of thionyl chloride dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

-

Separate the organic layer in a separatory funnel.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-phenyl-1,2,3-thiadiazole as a crystalline solid.

Denitrogenation Methodologies

The extrusion of dinitrogen from 1,2,3-thiadiazoles can be initiated through several distinct methods, each with its own advantages and substrate scope. The choice of method dictates the nature of the reactive intermediate formed and, consequently, the final product distribution.

Thermal Denitrogenation

Thermal denitrogenation of 1,2,3-thiadiazoles, often carried out under flash vacuum pyrolysis (FVP) conditions, is a powerful method for generating highly reactive intermediates in the gas phase. The high temperatures and low pressures of FVP minimize intermolecular reactions, favoring unimolecular processes such as rearrangement to thioketenes and subsequent fragmentation to alkynes.

This is a representative protocol and requires specialized equipment. All safety precautions for high-vacuum and high-temperature work must be strictly followed.

-

Apparatus Setup: A standard FVP apparatus consists of a sublimation tube for the sample, a heated quartz pyrolysis tube (typically packed with quartz wool or rings), a cold trap (liquid nitrogen), and a high-vacuum pump.

-

Sample Preparation: Place a sample of 4-phenyl-1,2,3-thiadiazole (e.g., 100 mg) in the sublimation tube.

-

Pyrolysis Conditions:

-

Heat the pyrolysis tube to the desired temperature (e.g., 500-800 °C).

-

Evacuate the system to a pressure of 10⁻² to 10⁻³ Torr.

-

Gently heat the sublimation tube to slowly introduce the 1,2,3-thiadiazole vapor into the pyrolysis tube.

-

-

Product Collection: The pyrolyzed products are collected in the liquid nitrogen cold trap.

-

Isolation and Analysis: After the pyrolysis is complete, the system is carefully brought back to atmospheric pressure. The contents of the cold trap are collected and can be analyzed by techniques such as NMR and GC-MS to identify the products, primarily phenylacetylene. The yield of phenylacetylene is typically high under optimized FVP conditions.

Photochemical Denitrogenation

Irradiation of 1,2,3-thiadiazoles with UV light provides a mild alternative to thermal methods for inducing denitrogenation. Photochemical excitation leads to the formation of short-lived intermediates, including thiirenes and thioketenes, from the singlet excited state.

-

Dissolve 4,5-diphenyl-1,2,3-thiadiazole (e.g., 100 mg, 0.42 mmol) in a suitable solvent (e.g., 50 mL of benzene) in a quartz reaction vessel.

-

Purge the solution with an inert gas (e.g., argon) for 30 minutes to remove dissolved oxygen.

-

Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W) through a Pyrex filter (to filter out wavelengths below 290 nm) at room temperature with continuous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield diphenylacetylene.

Base-Induced Denitrogenation

In the presence of a strong base, 1,2,3-thiadiazoles lacking a substituent at the 5-position undergo ring-opening to form an alkynylthiolate anion with concomitant loss of nitrogen. This intermediate can then be trapped with an electrophile, providing a convenient route to alkynyl thioethers.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium amide (e.g., 1.2 equivalents) in anhydrous liquid ammonia (e.g., 25 mL) at -78 °C.

-

To this suspension, add a solution of 4-phenyl-1,2,3-thiadiazole (1 equivalent) in a minimal amount of anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour. The evolution of nitrogen gas should be observed.

-

To the resulting solution of the sodium phenylethynylthiolate, add an electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding 1-(methylthio)-2-phenylacetylene.

Transition-Metal-Catalyzed Denitrogenation

Transition metals, particularly rhodium complexes, have emerged as powerful catalysts for the denitrogenation of 1,2,3-thiadiazoles. These reactions often proceed via the formation of a metal thiavinyl carbene intermediate, which can then undergo a variety of transformations, most notably transannulation reactions with alkynes to form highly substituted thiophenes.

| 1,2,3-Thiadiazole | Alkyne | Catalyst | Ligand | Yield (%) | Reference |

| 4-Phenyl-1,2,3-thiadiazole | Phenylacetylene | [Rh(COD)Cl]₂ | DPPF | High | |

| 4-Aryl-1,2,3-thiadiazoles | Terminal Alkynes | [Rh(COD)Cl]₂ | DPPF | Good-Excellent | |

| 4-Alkyl-1,2,3-thiadiazoles | Internal Alkynes | [Rh(COD)Cl]₂ | DPPF | Good-Excellent |

-

To an oven-dried vial, add 4-phenyl-1,2,3-thiadiazole (0.1 mmol, 1 equivalent), [Rh(COD)Cl]₂ (2.5 mol%), and DPPF (5 mol%).

-

Evacuate and backfill the vial with argon three times.

-

Add anhydrous 1,2-dichloroethane (1 mL) and phenylacetylene (0.12 mmol, 1.2 equivalents) via syringe.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford 2,4,5-triphenylthiophene.

Comparison with the Wolff Rearrangement

The denitrogenation of 1,2,3-thiadiazoles to form thioketenes is conceptually analogous to the Wolff rearrangement of α-diazoketones, which generates ketenes. Both reactions involve the extrusion of dinitrogen and a 1,2-shift to form a cumulene.

Experimental Protocol: Arndt-Eistert Homologation (A Wolff Rearrangement Example)

The Arndt-Eistert reaction is a classic example of the application of the Wolff rearrangement for the one-carbon homologation of carboxylic acids.

Step 1: Formation of the Acid Chloride

-

Reflux benzoic acid (1 equivalent) with thionyl chloride (2 equivalents) for 2 hours.

-

Remove the excess thionyl chloride by distillation to obtain benzoyl chloride.

Step 2: Formation of the α-Diazoketone

-

Dissolve the benzoyl chloride (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C and add a solution of diazomethane in diethyl ether (2 equivalents) dropwise with stirring. Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Remove the solvent under a gentle stream of nitrogen.

Step 3: Wolff Rearrangement

-

Dissolve the crude α-diazoketone in a mixture of dioxane and water.

-

Add a catalytic amount of silver oxide (Ag₂O).

-

Heat the mixture to 50-70 °C with stirring until the evolution of nitrogen ceases.

-

After cooling, acidify the reaction mixture with dilute HCl and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield phenylacetic acid.

Applications in Synthesis

The reactive intermediates generated from the denitrogenation of 1,2,3-thiadiazoles can be trapped in situ to afford a variety of useful products.

Synthesis of Alkynes

As demonstrated in the thermal and photochemical denitrogenation sections, the extrusion of both nitrogen and sulfur from the 1,2,3-thiadiazole ring is a common pathway to the formation of alkynes. This method is particularly useful for the synthesis of strained or otherwise difficult-to-access alkynes.

Trapping of Thioketenes

Thioketenes are highly electrophilic and readily react with nucleophiles. For example, trapping the thioketene generated from the denitrogenation of 4-phenyl-1,2,3-thiadiazole with an amine such as aniline leads to the formation of a thioamide.

-

In a reaction vessel suitable for FVP, place 4-phenyl-1,2,3-thiadiazole as the precursor.

-

In the cold trap, place a solution of aniline (excess) in an inert solvent.

-

Perform the FVP of 4-phenyl-1,2,3-thiadiazole as described in section 3.1.1.

-

The generated phenylthioketene will co-condense with the aniline in the cold trap.

-